3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate
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Overview
Description
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate is a chemical compound with the molecular formula C22H23N3O4 and a molecular weight of 393.44 g/mol . It is known for its applications in scientific research, particularly in the synthesis and biological evaluation of indoline and indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method can be adapted to include the appropriate indolinyl and benzoate components. The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzoate group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions may involve nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate has several scientific research applications, including:
Chemistry: It is used in the synthesis of indoline and indole derivatives, which are important in medicinal chemistry.
Biology: The compound is used in biological studies to evaluate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate involves its interaction with molecular targets such as adrenoceptors. The compound binds to these receptors and modulates their activity, leading to various biological effects. The pathways involved in its action include signal transduction pathways that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate: This compound shares a similar structure and has comparable applications in scientific research.
1-(3-Benzoyloxypropyl)-5-(2-nitropropyl)-2,3-dihydroindole: Another related compound with similar chemical properties and research applications.
Uniqueness
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate is unique due to its specific molecular structure, which allows it to interact with adrenoceptors and other molecular targets in a distinct manner. This uniqueness makes it valuable for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C21H24N2O4/c1-16(23(25)26)14-17-8-9-20-19(15-17)10-12-22(20)11-5-13-27-21(24)18-6-3-2-4-7-18/h2-4,6-9,15-16H,5,10-14H2,1H3 |
InChI Key |
SZTDPSJFESSCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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